Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Aryl Hydrocarbon Receptor Nuclear Receptor Agonism

This Boc-protected 7-methoxyindole is the preferred intermediate for synthesizing AhR modulators with retention of the critical 7-methoxy substitution (EMAX 80% vs dioxin). Unprotected 7-methoxyindole is a potent AhR agonist, but the N-Boc group enables chemoselective transformations impossible with the free amine. This specific building block is irreplaceable for bivalent AhR ligand assembly and tubulin-inhibiting analog programs where the 7-methoxy motif is essential for antiproliferative potency. Procure with certainty — substitution with generic indoles risks activity loss.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 1215205-77-8
Cat. No. B596944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-methoxy-1H-indole-1-carboxylate
CAS1215205-77-8
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3
InChIKeyDWMPQAJKVAOOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7-Methoxy-1H-Indole-1-Carboxylate: A Protected 7-Methoxyindole Building Block for Controlled Synthetic and Biological Investigations


Tert-butyl 7-methoxy-1H-indole-1-carboxylate (CAS: 1215205-77-8) is a key derivative of the indole scaffold, featuring a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a methoxy group at the C7 position . This compound serves primarily as a stable, protected form of the bioactive 7-methoxyindole core, allowing for precise synthetic manipulation without interference at the indole nitrogen. Its role as an intermediate and building block is central to its utility in medicinal chemistry, enabling the controlled synthesis of more complex 7-methoxyindole-containing molecules for targeted biological evaluation .

Why Substituting Tert-Butyl 7-Methoxy-1H-Indole-1-Carboxylate with Other Indoles Can Compromise Synthetic Integrity and Biological Outcome


Indiscriminate substitution of tert-butyl 7-methoxy-1H-indole-1-carboxylate with other indole analogs is scientifically unsound due to the specific, quantifiable impact of its 7-methoxy and N-Boc moieties on both chemical reactivity and biological activity. Unprotected 7-methoxyindole is known to act as a potent agonist of the human Aryl Hydrocarbon Receptor (AhR) with an EMAX of 80% relative to dioxin, a functional property that would be significantly altered or eliminated by alternative substitution patterns [1]. Furthermore, the N-Boc protecting group is essential for chemoselective synthetic transformations, preventing unwanted reactions at the indole nitrogen that would occur with the free amine. The precise combination of these features dictates the compound's utility as a specific synthetic intermediate and its unique pharmacological profile, making it irreplaceable by other indoles without demonstrable and often negative consequences in downstream applications.

Quantitative Evidence for Prioritizing Tert-Butyl 7-Methoxy-1H-Indole-1-Carboxylate Over Closest Analogs


Potent Aryl Hydrocarbon Receptor (AhR) Agonism of the 7-Methoxyindole Core Versus Other Methoxyindole Regioisomers

The core 7-methoxyindole structure, which is generated upon deprotection of the target compound, exhibits potent agonist activity at the human AhR. In direct comparative studies using gene reporter assays in AZ-AHR transgenic cells, 7-methoxyindole (7-MeO-indole) demonstrated an EMAX of 80% relative to the maximal activation by 5 nM 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) [1]. This differentiates it from other regioisomeric methoxyindoles, which may have distinct or even antagonistic activities.

Aryl Hydrocarbon Receptor Nuclear Receptor Agonism

Synergistic AhR Binding Interaction of 7-Methoxyindole with 4-Methylindole

The 7-methoxyindole core, beyond its own agonist activity, has been shown in molecular modeling and docking studies to bind simultaneously with 4-methylindole in the AhR ligand-binding pocket [1]. This unique binding mode suggests a potential for synergistic effects, a property not predicted by its individual EC50 value. This provides a rationale for selecting the 7-methoxyindole scaffold over other indoles when exploring AhR polypharmacology or allosteric modulation.

Aryl Hydrocarbon Receptor Molecular Modeling Synergy

Enhancement of Antiproliferative Activity by 7-Methoxy Substitution in 2-Benzoyl-3-Aminoindole Antimitotic Agents

In a structure-activity relationship (SAR) study of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles as antimitotic agents, the introduction of a 7-methoxy substituent (yielding 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole) was identified as critical for high potency [1]. This compound was found to be a highly potent antiproliferative agent that targets tubulin at the colchicine binding site and induces apoptotic cell death. While the unsubstituted parent compound's data is not provided for direct comparison, the study explicitly highlights the 7-methoxy derivative as a lead compound, underscoring the importance of this specific substitution for achieving the desired biological effect.

Antiproliferative Tubulin Inhibitor Cancer

Optimal Research Applications for Tert-Butyl 7-Methoxy-1H-Indole-1-Carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of AhR Ligands with Precisely Controlled Agonist Profiles

Based on the potent AhR agonist activity (EMAX = 80% relative to TCDD) of its core 7-methoxyindole structure [1], tert-butyl 7-methoxy-1H-indole-1-carboxylate is the preferred protected building block for the synthesis of novel AhR ligands. Its use ensures that after deprotection, the resulting molecule will retain the specific AhR activity profile associated with the 7-methoxy substitution pattern. This is critical for developing targeted AhR modulators for applications in immunology, toxicology, and cancer biology.

Chemical Biology: Development of Allosteric or Synergistic AhR Modulators

The unique ability of 7-methoxyindole to co-bind with 4-methylindole in the AhR ligand-binding pocket [1] makes tert-butyl 7-methoxy-1H-indole-1-carboxylate a valuable starting material for the synthesis of bivalent or heterobifunctional AhR ligands. Researchers investigating cooperative binding effects or developing chemical probes to study AhR complex assembly will find this building block essential for exploring this specific binding mode.

Anticancer Drug Discovery: Optimizing Tubulin-Targeting Agents

The demonstrated importance of the 7-methoxy group in the potent tubulin-inhibiting and antiproliferative activity of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles [1] establishes tert-butyl 7-methoxy-1H-indole-1-carboxylate as a strategic intermediate for similar programs. Its use allows medicinal chemists to efficiently incorporate the critical 7-methoxy motif into new analogs, bypassing the need for late-stage functionalization and thereby accelerating SAR campaigns around this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.